molecular formula C16H16N2O5S B410861 N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide

N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide

Cat. No.: B410861
M. Wt: 348.4g/mol
InChI Key: SGGCDPDURLBRSJ-UHFFFAOYSA-N
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Description

N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the oxirane (epoxide) group and the nitrophenyl group suggests potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Sulfonation: Addition of the sulfonamide group to the benzene ring.

    Epoxidation: Formation of the oxirane ring.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Various substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst in organic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antibacterial Agents: Sulfonamides are known for their antibacterial properties.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent.

    Diagnostics: Use in diagnostic assays.

Industry

    Material Science:

    Agriculture: Use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide would depend on its specific application. For instance, as an antibacterial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The oxirane group could react with nucleophiles in biological systems, leading to the inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(2-nitrophenyl)benzenesulfonamide: Lacks the oxirane group.

    N-(2-nitrophenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide: Lacks the methyl group.

    4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide: Lacks the nitro group.

Uniqueness

The presence of both the nitrophenyl and oxirane groups in N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide makes it unique, potentially offering a combination of reactivity and biological activity not found in similar compounds.

Properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4g/mol

IUPAC Name

4-methyl-N-(2-nitrophenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C16H16N2O5S/c1-12-6-8-14(9-7-12)24(21,22)17(10-13-11-23-13)15-4-2-3-5-16(15)18(19)20/h2-9,13H,10-11H2,1H3

InChI Key

SGGCDPDURLBRSJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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